molecular formula C16H18N4 B2535109 N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine CAS No. 477890-20-3

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine

Cat. No. B2535109
CAS RN: 477890-20-3
M. Wt: 266.348
InChI Key: PYSTUOQJUZVUCP-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine” is a complex organic compound. It contains an indole group, which is a common structure in many natural and synthetic compounds with biological activity . The compound also contains a pyrimidine ring, which is a key component of several important biomolecules, including the nucleic acids DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring and a pyrimidine ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The pyrimidine is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and pyrimidine rings, as well as the amine and ethyl groups. The indole ring is known to undergo electrophilic substitution reactions . The pyrimidine ring can participate in a variety of reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic indole and pyrimidine rings could impact its solubility, boiling point, melting point, and other properties .

Scientific Research Applications

Tryptamine Derivatives in Tissue Protection and Immunity

Tryptamine derivatives, including N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine, have been explored for their potential roles beyond the central nervous system, especially in cellular protective mechanisms. The sigma-1 receptor, to which dimethyltryptamine (DMT) and potentially similar compounds bind, plays a significant role in cellular bioenergetics and immunoregulation. This receptor's activation has been linked to protective mechanisms in neurons, suggesting that tryptamine derivatives may have broader applications in tissue protection and immune system modulation. Such compounds could offer new avenues for medical therapy development, focusing on their adaptive mechanisms rather than their psychedelic properties (Frecska et al., 2013).

Advanced Synthesis Techniques for Heterocyclic Compounds

Research into efficient synthesis methods for complex heterocyclic compounds, such as carbazoles from indoles, highlights the ongoing need for innovative approaches in organic chemistry. The synthesis of carbazoles, featuring a nitrogen heterocycle similar in structure to this compound, underscores the significance of these compounds in pharmaceuticals and functional materials. Recent advances in transition-metal catalyzed C-H functionalization, metal-free cyclization, and other novel synthesis strategies have broadened the scope for producing diversely substituted carbazoles, showcasing the versatility and pharmacological potential of indole-based heterocycles (Aggarwal et al., 2019).

Biogenic Amines in Pharmacology and Toxicology

The study of biogenic amines, including their roles in intoxication, spoilage, and nitrosamine formation, provides critical insights into the safety and quality of food products. Although not directly linked to this compound, understanding the toxicity, regulatory mechanisms, and potential health risks associated with biogenic amines offers valuable context for evaluating the safety profiles of related compounds. This knowledge is crucial for assessing the implications of these substances in human health and their potential in developing therapeutic agents (Bulushi et al., 2009).

Environmental and Health Impacts of Nitrosamine Formation

The formation and degradation of nitrosamines in the environment, particularly from nitrogen-containing compounds, highlight the importance of understanding chemical interactions and potential health impacts. Nitrosamines, which may form under certain conditions from compounds with structures or functional groups similar to this compound, are known for their carcinogenic properties. Research into the kinetics, mechanisms, and effective degradation processes of these compounds is essential for mitigating their presence in water and reducing associated health risks (Sharma, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential biological activity of this compound, as both indole and pyrimidine derivatives are known to have diverse biological activities . Further studies could also investigate its synthesis and chemical properties.

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-11-9-12(2)20-16(19-11)17-8-7-13-10-18-15-6-4-3-5-14(13)15/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSTUOQJUZVUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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